2-(but-3-yn-1-yloxy)ethan-1-amine
Overview
Description
2-(but-3-yn-1-yloxy)ethan-1-amine is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is known for its unique structure, which includes an amino group and a propargyl group. This compound is often used as a PEG linker in various chemical reactions, particularly in click chemistry.
Preparation Methods
The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(but-3-yn-1-yloxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Click Chemistry: The propargyl group reacts with azides to form triazoles, a key reaction in click chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and azides for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(but-3-yn-1-yloxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a PEG linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable linkages.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-amine involves its functional groups. The amino group can form bonds with carboxylic acids, activated NHS esters, and carbonyls, while the propargyl group can react with azides via click chemistry. These reactions enable the compound to act as a versatile linker in various chemical and biological processes.
Comparison with Similar Compounds
Similar compounds to 2-(but-3-yn-1-yloxy)ethan-1-amine include:
2-(but-3-yn-1-yloxy)ethanol: Lacks the amino group, making it less versatile in bioconjugation.
2-(but-3-yn-1-yloxy)propanoic acid: Contains a carboxyl group instead of an amino group, altering its reactivity.
2-(but-3-yn-1-yloxy)ethan-1-thiol: Contains a thiol group, which has different reactivity compared to the amino group
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-but-3-ynoxyethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-5-8-6-4-7/h1H,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZVGWFNFOOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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